2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide is a synthetic organic compound that features a complex structure incorporating an indole moiety, a fluoro-substituted benzamide, and an acetamido linkage
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives can interact with their targets and cause various biological changes . Therefore, it’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, affecting a wide range of pathways . Therefore, this compound may also influence multiple biochemical pathways.
Result of Action
Given that indole derivatives have been found to exhibit a broad spectrum of biological activities , it’s likely that this compound may also produce diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Indole derivatives have been shown to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetamido Linkage Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamido linkage.
Coupling with Fluoro-substituted Benzamide: The final step involves coupling the acetamido-indole intermediate with 2-fluorobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}acetamide
- 2-chloro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide
- 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzoate
Uniqueness
Compared to similar compounds, 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The indole moiety also contributes to its unique pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-fluoro-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-18-9-3-1-8-17(18)23(29)27-21-12-6-5-11-20(21)26-22(28)13-15-14-25-19-10-4-2-7-16(15)19/h1-12,14,25H,13H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLZQDKSRDUIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.